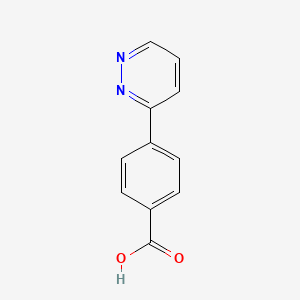

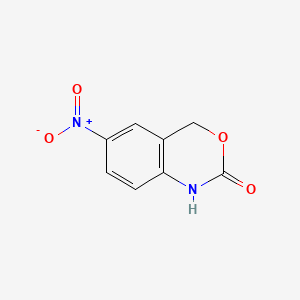

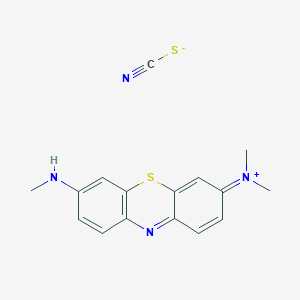

4-(Pyridazin-3-yl)benzoic acid

概要

説明

Synthesis Analysis

The synthesis of pyridazinone derivatives has been reported in several studies. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis

The chemical reactions involving pyridazinone derivatives have been studied. For example, a monosubstituted 1,3,5-triazine series was prepared selectively by substituting one chloride ion of cyanuric chloride with 4-aminobenzoic acid .科学的研究の応用

Pharmacological Activities

Pyridazine and pyridazinone derivatives, which include “4-(Pyridazin-3-yl)benzoic acid”, have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Antimicrobial Applications

Pyridazine derivatives have been identified as potent anti-Gram-positive bacterial agents . They are active against two groups of pathogens, staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .

Anti-Staphylococci and Anti-Enterococci Agents

Some of these compounds have been found to be effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms . They have also shown potency against S. aureus persisters as compared to controls, gentamycin and vancomycin .

Drug-Resistant Bacteria Inhibitors

Many of these novel compounds are potent growth inhibitors of several strains of drug-resistant bacteria . This makes them potential candidates for further antimicrobial drug development .

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals .

Anti-Inflammatory and Analgesic Applications

Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic properties .

Antidepressant and Anxiolytic Applications

These compounds have also shown antidepressant and anxiolytic properties , making them potential candidates for the development of new therapeutic agents in the field of mental health.

Antidiabetic and Antihypertensive Applications

Pyridazines and pyridazinones have also shown antidiabetic and antihypertensive properties , indicating their potential use in the treatment of diabetes and hypertension.

Safety and Hazards

The safety data sheet for “4-(Pyridazin-3-yl)benzoic acid” indicates that it is for R&D use only and not for medicinal, household, or other use . It also includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

将来の方向性

Pyridazinone derivatives, including “4-(Pyridazin-3-yl)benzoic acid”, have shown a wide range of pharmacological activities, making them a promising area for future research . For instance, a study identified 4-acrylamido-N-(pyridazin-3-yl)benzamide as a potential anti-COVID-19 compound , indicating the potential of pyridazinone derivatives in the development of new therapeutics.

作用機序

Target of Action

4-(Pyridazin-3-yl)benzoic acid, a derivative of pyridazine, has been shown to interact with a range of biological targets . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Mode of Action

The mode of action of 4-(Pyridazin-3-yl)benzoic acid involves its interaction with its targets, leading to various physiological changes . For instance, certain pyridazine derivatives have been found to inhibit phosphodiesterase (PDE), leading to enhanced potency . The compound interacts with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role .

Biochemical Pathways

The biochemical pathways affected by 4-(Pyridazin-3-yl)benzoic acid are diverse, given the wide range of pharmacological activities exhibited by pyridazine derivatives . For example, certain derivatives have been found to inhibit phosphodiesterase (PDE), affecting the related biochemical pathways .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .

Result of Action

The result of the action of 4-(Pyridazin-3-yl)benzoic acid can vary depending on the specific target and physiological context. For example, certain pyridazine derivatives have been found to have anti-inflammatory and analgesic properties . In the context of COVID-19, one compound containing a pyridazin-3-amine moiety was found to have strong non-covalent interactions key for the stability of the lead inside the protein and such binding can fold the protein .

特性

IUPAC Name |

4-pyridazin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBBZZOMNVFEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592628 | |

| Record name | 4-(Pyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridazin-3-yl)benzoic acid | |

CAS RN |

216060-22-9 | |

| Record name | 4-(Pyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)

![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)

![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)

![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)

![[4-(2-Hydroxypropan-2-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-yl]oxidanyl](/img/structure/B1627311.png)

![(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride](/img/structure/B1627314.png)